molecular formula C16H23N3O2S B7574439 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide

1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide

Cat. No. B7574439
M. Wt: 321.4 g/mol
InChI Key: HOHYNCXCEQCKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPCCOEt, and it belongs to the class of methanesulfonamide derivatives. CPCCOEt has been found to have a potent effect on the metabotropic glutamate receptor subtype 1 (mGluR1), which makes it a promising tool in the study of neurological disorders.

Mechanism of Action

CPCCOEt binds to the allosteric site of the 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide, which modulates the receptor's activity. This binding leads to a reduction in the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. CPCCOEt also affects the release of other neurotransmitters, including dopamine, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects:
CPCCOEt has been found to have a potent effect on the central nervous system, which makes it a promising tool in the study of neurological disorders. It has been found to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. CPCCOEt has also been found to affect the release of other neurotransmitters, including dopamine, which is involved in the regulation of reward and addiction.

Advantages and Limitations for Lab Experiments

CPCCOEt has several advantages in lab experiments, including its potent effect on the 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide, which makes it a valuable tool in the study of neurological disorders. However, CPCCOEt has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the study of CPCCOEt, including its potential use in the treatment of neurological disorders, addiction, and pain. Further research is needed to determine the optimal dosage and administration of CPCCOEt for these applications. Additionally, the potential toxic effects of CPCCOEt need to be further studied to ensure its safety for human use.

Synthesis Methods

CPCCOEt can be synthesized through a multistep process that involves the reaction of 3-cyanophenylboronic acid with 2-bromoethylmethanesulfonate, followed by the reaction of the resulting product with cyclopropylamine and isopropylmagnesium chloride. The final product is obtained through the reaction of the intermediate with 2-chloroethylamine hydrochloride.

Scientific Research Applications

CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and migraine. It has been found to have a potent effect on the 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide, which is known to play a crucial role in the regulation of neurotransmitter release and synaptic plasticity. CPCCOEt has also been studied for its potential use in the treatment of addiction and pain.

properties

IUPAC Name

1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-13(2)19(16-6-7-16)9-8-18-22(20,21)12-15-5-3-4-14(10-15)11-17/h3-5,10,13,16,18H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYNCXCEQCKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNS(=O)(=O)CC1=CC(=CC=C1)C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide

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